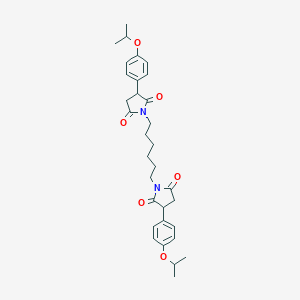
N-(4-methoxyphenyl)-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5-nitropyridin-2-amine, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MNPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, MNPA has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, MNPA has been used to synthesize novel materials with unique properties, such as luminescent and conducting properties. In organic electronics, MNPA has been used as a building block for the synthesis of organic semiconductors with high charge mobility.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the body. MNPA has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in various cellular processes such as cell growth and survival. MNPA has also been shown to bind to the dopamine transporter, a protein that plays a key role in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects
MNPA has been shown to have several biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. MNPA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, indicating its potential as a cancer therapeutic agent. MNPA has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, MNPA also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. MNPA also has some potential toxicity concerns, which must be carefully evaluated before use in experiments.
Direcciones Futuras
There are several future directions for research on MNPA, including further studies on its mechanism of action and potential applications in various fields. In medicinal chemistry, MNPA could be further developed as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, MNPA could be used to synthesize novel materials with unique properties, such as luminescent and conducting properties. In organic electronics, MNPA could be further developed as a building block for the synthesis of organic semiconductors with high charge mobility. Overall, MNPA has significant potential for further research and development in various fields.
Métodos De Síntesis
MNPA can be synthesized using a multi-step process that involves the reaction of 4-methoxyaniline with 2-bromo-5-nitropyridine, followed by reduction using palladium on carbon and hydrogen gas. The resulting product is purified using column chromatography, yielding MNPA in high purity.
Propiedades
Número CAS |
14251-91-3 |
|---|---|
Nombre del producto |
N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-5-2-9(3-6-11)14-12-7-4-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |
Clave InChI |
DFDFYFLMTLEXBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



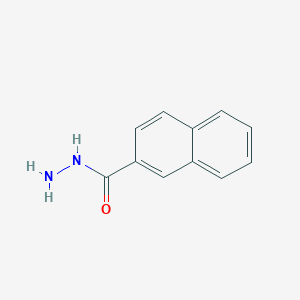
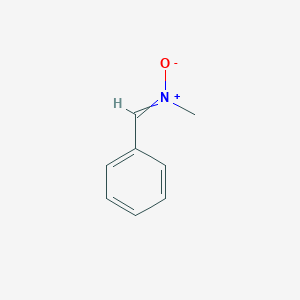
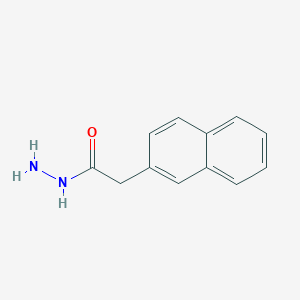
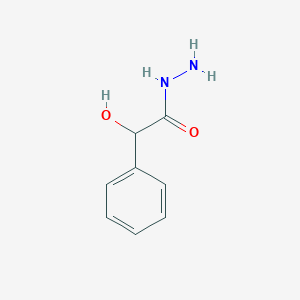
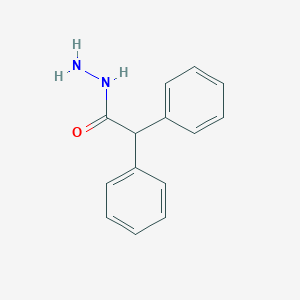
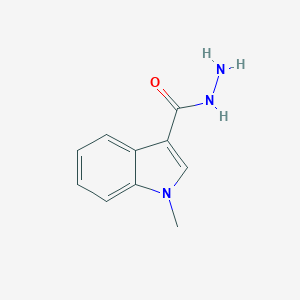
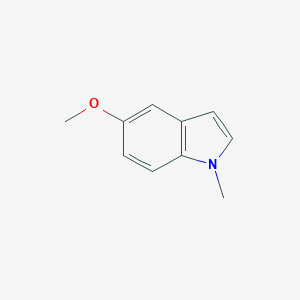
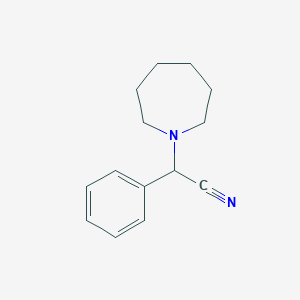


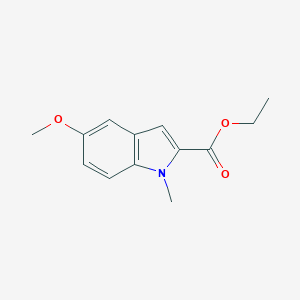

![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
